molecular formula C23H28N4O6S B575815 Olanzapine 10-N-glucuronide CAS No. 186792-80-3

Olanzapine 10-N-glucuronide

Cat. No.: B575815
CAS No.: 186792-80-3
M. Wt: 488.559
InChI Key: GAMKTHIOQWRUNL-ZFORQUDYSA-N
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Description

Discovery and Characterization as a Tertiary N-Glucuronide

The discovery of olanzapine 10-N-glucuronide in 1998 marked a pivotal moment in understanding atypical drug metabolism patterns in humans. Initial investigations into olanzapine metabolism revealed the presence of a major metabolite in both plasma and urine of human subjects that demonstrated unusual characteristics compared to conventional glucuronide conjugates. The metabolite was identified through comprehensive mass spectrometry and nuclear magnetic resonance studies, which revealed an unexpected conjugation pattern.

The most striking aspect of this discovery was the location of glucuronic acid attachment. Rather than occurring through the expected piperazine nitrogen, which would form a quaternary ammonium glucuronide, the conjugation occurred at the 10-position of the benzodiazepine nucleus through a secondary amine linkage. This represented the first reported instance of N-glucuronide formation directly with a benzodiazepine nucleus, establishing this compound as a unique metabolic entity.

Derivatization studies using phenylisothiocyanate to form thiourea adducts confirmed that conjugation occurred via a secondary amine, providing definitive evidence for the tertiary N-glucuronide structure. The chemical formula C₂₃H₂₈N₄O₆S and molecular weight of 488.56 daltons were established through detailed analytical characterization.

Position in Olanzapine Biotransformation Pathways

This compound occupies a central position within the complex biotransformation network of olanzapine metabolism. The compound represents the terminal product of a direct phase II conjugation reaction, catalyzed primarily by UDP-glucuronosyltransferase enzymes without requiring prior phase I oxidative modification.

The metabolic pathway leading to this compound formation involves the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid to the 10-position nitrogen of the parent olanzapine molecule. This reaction is mediated predominantly by UDP-glucuronosyltransferase 1A4 and UDP-glucuronosyltransferase 2B10, with these enzymes demonstrating specific activity against olanzapine among the tested UDP-glucuronosyltransferase family members.

Within the broader context of olanzapine metabolism, glucuronidation represents the major biotransformation pathway, accounting for approximately 60% of all metabolic products. The 10-N-glucuronide specifically comprises the largest fraction of these glucuronide metabolites, making it the single most abundant metabolite of olanzapine in human subjects.

Metabolic Pathway Percentage of Total Metabolism Primary Enzymes
Glucuronidation (total) 60% UDP-glucuronosyltransferase 1A4, 2B10
10-N-glucuronide formation 67% of glucuronides UDP-glucuronosyltransferase 1A4
4'-N-desmethylation 30-40% Cytochrome P450 1A2
N-oxide formation 10-15% Flavin mono-oxygenase 3
2-hydroxymethylation <5% Cytochrome P450 2D6

Significance in Human Metabolism of Olanzapine

The significance of this compound in human metabolism extends beyond its quantitative dominance as a metabolite. This compound serves as a critical determinant of olanzapine clearance and overall pharmacokinetic behavior in human subjects. Studies have demonstrated that the formation rate of this compound correlates directly with olanzapine clearance, establishing it as a key biomarker for drug elimination.

The species-specific nature of this compound formation represents one of its most clinically significant aspects. While present as the major metabolite in humans, this compound is found only in trace amounts in dog urine and is completely absent in mice, rats, and monkeys. This marked interspecies variability has profound implications for translational drug development and highlights the unique metabolic capacity of human UDP-glucuronosyltransferase enzymes.

Genetic polymorphisms in UDP-glucuronosyltransferase 1A4 and UDP-glucuronosyltransferase 2B10 significantly influence this compound formation rates, contributing to interindividual variability in olanzapine metabolism. The UDP-glucuronosyltransferase 1A4 variant containing amino acid changes at positions 24 and 48 demonstrates a 3.7-fold higher metabolic efficiency for this compound formation compared to wild-type enzyme.

Genotype Relative Formation Rate Clinical Significance
UDP-glucuronosyltransferase 1A4 wild-type 1.0 (reference) Standard metabolism
UDP-glucuronosyltransferase 1A4 variant (3/3) 3.7-fold increase Enhanced clearance
UDP-glucuronosyltransferase 2B10 (2/2) 2.1-fold decrease Reduced clearance

The compound's resistance to enzymatic and base hydrolysis, while remaining susceptible to acid-catalyzed cleavage, presents unique analytical challenges and opportunities. This stability profile has implications for both endogenous metabolism and laboratory analysis of biological samples.

Historical Development of N-Glucuronide Research

The discovery of this compound catalyzed significant advances in the broader field of N-glucuronide research. Prior to 1998, N-glucuronidation was primarily understood to occur through aliphatic and aromatic amine conjugations, with most known examples involving quaternary ammonium salt formation.

The characterization of this compound expanded the recognized scope of N-glucuronidation to include tertiary amine formation through benzodiazepine ring systems. This discovery prompted systematic investigations into the substrate specificity of UDP-glucuronosyltransferase enzymes and led to the identification of additional N-glucuronidation pathways for various drug classes.

Subsequent research has revealed that N-glucuronidation exhibits marked species differences, particularly between humans and commonly used laboratory animal models. The human-specific nature of many N-glucuronide formations, exemplified by this compound, has been recognized as a critical factor in drug development and regulatory assessment.

The development of analytical methodologies for N-glucuronide detection and quantification advanced substantially following the this compound discovery. The unique stability characteristics of this metabolite necessitated the development of specialized hydrolysis conditions and extraction procedures, which have since been applied to the analysis of other N-glucuronide metabolites.

Modern understanding of N-glucuronidation mechanisms has been significantly enhanced through studies of this compound formation. The discovery that UDP-glucuronosyltransferases utilize a serine hydrolase-like mechanism involving catalytic dyad formation was partly informed by investigations into this specific metabolite. The compulsory ordered kinetic mechanism, where uridine 5'-diphospho-glucuronic acid binds first to the enzyme before substrate attachment, was elucidated through detailed kinetic studies of olanzapine glucuronidation.

Research Milestone Year Significance
First N-glucuronide identification 1960s Established basic concept
Human UDP-glucuronosyltransferase cloning 1988 Enabled mechanistic studies
This compound discovery 1998 Revealed tertiary N-glucuronide formation
Catalytic mechanism elucidation 2010 Defined enzyme reaction mechanism
Species-specific metabolism recognition 2000s-present Informed drug development strategies

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzodiazepin-10-yl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S/c1-12-11-13-20(26-9-7-25(2)8-10-26)24-14-5-3-4-6-15(14)27(22(13)34-12)21-18(30)16(28)17(29)19(33-21)23(31)32/h3-6,11,16-19,21,28-30H,7-10H2,1-2H3,(H,31,32)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMKTHIOQWRUNL-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N(C3=CC=CC=C3N=C2N4CCN(CC4)C)C5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(S1)N(C3=CC=CC=C3N=C2N4CCN(CC4)C)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186792-80-3
Record name Olanzapine 10-N-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186792803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLANZAPINE 10-N-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A432W914YR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Enzymatic Synthesis via UGT1A4

The primary route for olanzapine 10-N-glucuronide formation in humans is mediated by UGT1A4, an enzyme expressed in hepatic tissue. This isoform catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the secondary amine at the 10-position of olanzapine. In vitro systems, such as human liver microsomes or recombinant UGT1A4 assays, are employed to replicate this metabolic pathway. Incubation conditions typically involve a pH of 7.4, 37°C, and cofactors like magnesium chloride to optimize enzymatic activity.

A critical challenge in enzymatic synthesis is the competition with other metabolic pathways, such as cytochrome P450 (CYP) 1A2-mediated N-demethylation to form N-desmethyl-olanzapine (DMO). To enhance glucuronide yield, inhibitors of CYP1A2 (e.g., fluvoxamine) are often introduced. Studies indicate that UGT1A4 activity varies significantly among individuals due to genetic polymorphisms, necessitating personalized adjustments in incubation parameters for consistent metabolite production.

In Vivo Biosynthesis in Human Models

Human subjects administered olanzapine excrete this compound as a major urinary metabolite, accounting for approximately 40–50% of the total drug clearance. Plasma concentrations of the glucuronide correlate with olanzapine dosage, but interindividual variability in UGT1A4 expression affects yield. Pharmacokinetic analyses reveal that smokers exhibit reduced glucuronide levels due to CYP1A2 induction, highlighting the interplay between metabolic enzymes.

Chemical Synthesis Approaches

Direct N-Glucuronidation Strategies

Chemical synthesis of this compound requires regioselective conjugation of glucuronic acid to the benzodiazepine nucleus. The process typically involves activating glucuronic acid as a protected derivative (e.g., methyl 2,3,4-tri-O-acetyl-α-D-glucopyranuronate) and reacting it with olanzapine under basic conditions. The tertiary amine at the 10-position is less nucleophilic than the piperazine nitrogen, necessitating catalysts such as silver oxide or molecular sieves to facilitate bond formation.

A key obstacle is the acid-labile nature of the N-glucuronide bond, which hydrolyzes under acidic conditions (pH < 3) but remains stable in neutral or alkaline environments. Purification steps thus require mild pH adjustments to isolate the glucuronide without degradation. Reported yields for chemical synthesis range from 60–75%, with purity exceeding 95% after chromatographic refinement.

Comparative Analysis of Biological vs. Chemical Methods

Parameter Enzymatic Synthesis Chemical Synthesis
Yield 30–50% 60–75%
Reaction Time 4–6 hours 12–24 hours
Regioselectivity High (UGT1A4-specific) Moderate (requires catalysts)
Scalability Limited by enzyme availability High (suitable for bulk)
Purity 80–90% >95%

Enzymatic methods offer superior regioselectivity but face scalability constraints, whereas chemical synthesis provides higher yields and purity at the expense of longer reaction times and complex purification.

Analytical Characterization and Validation

High-Performance Liquid Chromatography (HPLC)

Quantification of this compound employs reverse-phase HPLC coupled with electrochemical detection (ECD). A validated method uses a C18 column, a mobile phase of 50 mM phosphate buffer (pH 5.7)-acetonitrile-methanol (67:22:11 v/v), and a flow rate of 1 mL/min. The glucuronide elutes at 8–9 minutes, distinct from olanzapine (5.88 minutes) and internal standards like clozapine (26.27 minutes).

Method Validation Parameters

Linearity for the glucuronide is established across 1–100 ng/mL (R² > 0.999), with intraday and interday precision (CV%) below 15% and accuracy within ±20% at the lower limit of quantification (1 ng/mL). Recovery rates exceed 70%, validated using spiked plasma samples.

Stability and Isolation Techniques

Hydrolysis Resistance

The N-10 glucuronide bond resists enzymatic cleavage by β-glucuronidase and base hydrolysis (pH 10–12) but degrades rapidly under acidic conditions (half-life < 1 hour at pH 2). This stability profile necessitates neutral pH buffers during storage and avoidance of gastric fluid exposure in oral formulations.

Precipitation and Crystallization

Isolation from biological matrices involves protein precipitation with acetonitrile, followed by liquid-liquid extraction using ethyl acetate. Crystallization from aqueous alcohols (e.g., 25% 2-propanol) yields a light yellow solid with a melting point of 210–215°C.

Chemical Reactions Analysis

Types of Reactions

Olanzapine 10-N-glucuronide primarily undergoes hydrolysis reactions. It is resistant to enzymatic and base hydrolysis but can be cleaved under acidic conditions .

Common Reagents and Conditions

The hydrolysis of this compound can be achieved using strong acids such as hydrochloric acid or sulfuric acid under controlled conditions. The reaction typically involves heating the compound in an acidic solution .

Major Products

The major product formed from the hydrolysis of this compound is olanzapine itself, along with glucuronic acid .

Scientific Research Applications

Olanzapine 10-N-glucuronide has several scientific research applications:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Metabolic Comparisons

Table 1: Structural Features of N-Glucuronides
Compound Glucuronidation Site Type of Bond Species Specificity Stability Profile
Olanzapine 10-N-glucuronide Tertiary N (benzodiazepine nucleus) Secondary amine linkage Humans (trace in dogs) Acid-labile, base-resistant
Clozapine 5-N-glucuronide Tertiary N (central ring) Secondary amine linkage Humans Acid-labile, resistant to β-glucuronidase
Clozapine N-methylpiperazine glucuronide Quaternary N (piperazine) Quaternary ammonium bond Humans Enzymatically hydrolyzable
Olanzapine 4’-N-glucuronide Quaternary N (piperazine) Quaternary ammonium bond Humans Enzymatically hydrolyzable

Key Observations :

  • Tertiary vs. Quaternary Glucuronides : Tertiary N-glucuronides (e.g., this compound, clozapine 5-N-glucuronide) are rare and resistant to enzymatic hydrolysis, unlike quaternary conjugates .
  • Species Specificity : this compound is nearly exclusive to humans, underscoring limitations in extrapolating preclinical animal data to human metabolism .

Pharmacological Activity Comparison

Table 2: Activity Profiles of Olanzapine Metabolites
Metabolite Pharmacological Activity Contribution to Efficacy
This compound Inactive None
N-desmethyl olanzapine Weak activity (similar to parent) Minimal
2-Hydroxymethyl olanzapine Weak activity (similar to parent) Minimal
4’-N-glucuronide Inactive None

Key Findings :

  • Unlike clozapine’s active metabolite norclozapine, olanzapine’s metabolites lack significant receptor affinity or therapeutic contribution .
  • The 10-N-glucuronide’s inability to cross the blood-brain barrier further limits CNS activity .

Metabolic Pathway Comparisons

Table 3: Enzymatic Pathways of Selected Antipsychotics
Drug Major Metabolite Primary Enzymes Secondary Pathways
Olanzapine 10-N-glucuronide UGT1A4, UGT2B10 CYP1A2 (oxidation)
Clozapine 5-N-glucuronide UGT1A4 CYP1A2, CYP3A4
Quetiapine Norquetiapine CYP3A4 UGT1A4 (glucuronidation)

Key Insights :

  • UGT vs. CYP Dominance : Olanzapine’s metabolism is dominated by UGT-mediated glucuronidation (~40% of dose), whereas clozapine relies more on CYP450 oxidation .
  • Genetic Variability : Polymorphisms in UGT1A4 (e.g., *2 allele) reduce glucuronidation efficiency, increasing olanzapine plasma levels .

Clinical Implications

  • Drug-Drug Interactions : Fluoxetine (a CYP2D6 inhibitor) has minimal impact on olanzapine clearance, as glucuronidation remains the primary pathway .
  • Hepatic Impairment : Cirrhosis increases 10-N-glucuronide urinary concentrations, but compensatory glucuronidation prevents significant pharmacokinetic changes .

Biological Activity

Olanzapine 10-N-glucuronide is a significant metabolite of the atypical antipsychotic olanzapine, primarily formed through the action of UDP-glucuronosyltransferase (UGT) enzymes. This article explores the biological activity of this compound, highlighting its metabolic pathways, pharmacogenetics, and implications for therapeutic efficacy and safety.

Overview of Olanzapine and Its Metabolism

Olanzapine is widely used in treating schizophrenia, bipolar disorder, and treatment-resistant depression. It undergoes extensive hepatic metabolism, with glucuronidation being a primary pathway. The major metabolites include this compound and 4'-N-desmethyl olanzapine, both of which are pharmacologically inactive compared to the parent compound .

Key Metabolic Pathways

  • Phase I Metabolism : Involves cytochrome P450 enzymes (CYP1A2 and CYP2D6) that convert olanzapine into various metabolites.
  • Phase II Metabolism : Primarily involves UGT1A4, which catalyzes the conjugation of glucuronic acid to form this compound .

Formation of this compound

The formation of this compound occurs via a secondary amine linkage at the nitrogen of the benzodiazepine nucleus. This unique linkage distinguishes it from other glucuronides formed from olanzapine . Studies indicate that this metabolite accounts for approximately 25% of the total administered dose in humans, being primarily excreted in urine .

Pharmacogenetics and Variability in Metabolism

Variability in the metabolism of olanzapine is influenced by genetic polymorphisms in UGT enzymes. For instance:

  • UGT1A4 Variants : Certain alleles exhibit significantly increased glucuronidation activity, leading to higher levels of this compound formation.
  • UGT2B10 Variants : Some alleles are associated with reduced glucuronidation activity, impacting overall drug clearance and therapeutic outcomes .

Table 1: Impact of UGT Variants on Olanzapine Metabolism

UGT VariantEffect on GlucuronidationStatistical Significance
UGT1A4*3Increased formationp < 0.02
UGT2B10*2Decreased formationp < 0.0002

Biological Activity and Clinical Implications

While olanzapine itself exhibits a broad spectrum of receptor antagonism (including dopamine D2 and serotonin 5HT2A receptors), its metabolites, including this compound, do not retain similar pharmacological activity. This deactivation through glucuronidation is crucial as it affects the drug's overall pharmacokinetics and potential side effects.

Case Studies

  • Clinical Outcomes in Patients : A study involving drug-naive patients showed that metabolic dysfunction induced by olanzapine was more severe compared to chronic patients. This suggests that initial exposure may lead to different metabolic profiles influenced by glucuronidation rates .
  • Humanized Liver Models : Research using humanized-liver mice demonstrated that only these models could produce significant amounts of this compound, underscoring its human-specific metabolic pathway .

Q & A

Q. What is the metabolic pathway for olanzapine 10-N-glucuronide formation, and how does it differ from other metabolites?

Olanzapine undergoes hepatic metabolism via conjugation (UGT enzymes) and oxidation (CYP1A2, CYP2D6). The 10-N-glucuronide is the predominant metabolite, formed via direct glucuronidation by UGT1A4 and UGT2B10. Unlike oxidative metabolites (e.g., N-desmethyl or 2-hydroxymethyl olanzapine), 10-N-glucuronide is pharmacologically inactive and does not cross the blood-brain barrier . To confirm its formation, use in vitro assays with human liver microsomes and quantify metabolites via HPLC or LC-MS/MS .

Q. Why is this compound clinically significant despite its lack of pharmacological activity?

Although inactive, 10-N-glucuronide accounts for ~44% of circulating metabolites at steady state, making it a critical biomarker for pharmacokinetic studies. Its clearance varies with age, gender, smoking status, and UGT polymorphisms, which influence olanzapine dosing and toxicity risks . Monitor plasma concentrations using validated LC-MS methods to assess interpatient variability .

Q. How can researchers distinguish this compound from other metabolites in biological samples?

Employ chromatographic separation (e.g., HPLC with UV detection) under optimized conditions. The 10-N-glucuronide exhibits two distinct peaks (isomer 1 at 8.5 min and isomer 2 at 8.9 min), which are not regioisomers but require further structural characterization . Cross-validate findings with synthetic reference standards and tandem mass spectrometry .

Advanced Research Questions

Q. What experimental models best replicate human-specific this compound metabolism?

Humanized-liver mouse models (e.g., NOG-TKm30) show metabolic profiles closest to humans, with high N10-glucuronidation activity at low substrate concentrations (500 µM). In contrast, rodents and minipigs lack this capability. Use species-specific liver microsomes to compare kinetic parameters (e.g., Km, Vmax) and substrate inhibition models .

Q. How do genetic polymorphisms in UGT enzymes affect this compound formation?

UGT1A4*3 (rs2011425) and UGT2B10 alleles significantly reduce glucuronidation efficiency, leading to higher olanzapine plasma levels. For example, carriers of the UGT2B10 G allele exhibit elevated 10-N-glucuronide concentrations. Design pharmacogenetic studies using genotyping (e.g., TaqMan assays) paired with metabolite quantification to identify dose-response relationships .

Q. What kinetic models explain the substrate inhibition observed in olanzapine N10-glucuronidation?

The substrate inhibition model (v = Vmax × [S]/(Km + [S] + [S]²/Ksi)) best fits human and humanized-liver microsomes. Key parameters include Km (1.4–2.4 mM), Vmax (1.2–2.9 nmol/min/mg protein), and Ksi (substrate inhibition constant). Use Eadie–Hofstee plots to validate linearity and calculate intrinsic clearance (Vmax/Km) .

Q. How can researchers resolve and characterize the two isomers of this compound?

The isomers are separable via reverse-phase HPLC with a C18 column and acetonitrile/ammonium acetate gradient. Structural elucidation requires NMR (e.g., NOESY for stereochemistry) and high-resolution MS. Note that these isomers are not regioisomers, suggesting differences in glucuronide linkage or conformation .

Q. What role does this compound play in long-term pharmacokinetic variability?

Chronic olanzapine use induces autoinhibition of CYP1A2, reducing oxidative metabolism and increasing reliance on glucuronidation. This shifts metabolite ratios over time, detectable via longitudinal TDM (therapeutic drug monitoring). Use PBPK modeling to simulate pregnancy-related changes, where increased UGT1A4 activity lowers maternal olanzapine exposure .

Methodological Considerations

  • In vitro assays : Optimize microsomal incubation conditions (pH 7.4, 37°C, NADPH/UGPGA cofactors) and validate with positive controls .
  • Clinical studies : Stratify participants by smoking status, gender, and UGT genotypes to control for confounding factors .
  • Analytical techniques : Use deuterated internal standards (e.g., olanzapine-d3) to improve LC-MS/MS accuracy .

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